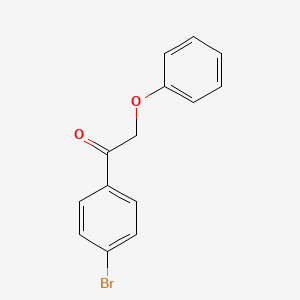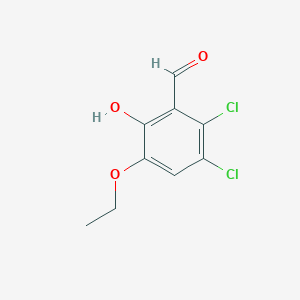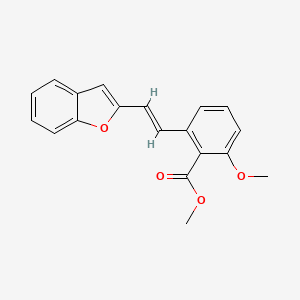![molecular formula C23H23NO3 B3263018 2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-54-7](/img/structure/B3263018.png)
2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
Overview
Description
The compound “2-[2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many important natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
Pyrrole compounds are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions at the 2-position . They can also undergo oxidation and reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include molecular weight, solubility, melting point, boiling point, and others .Scientific Research Applications
Synthesis and Structural Analysis
- Studies on the synthesis and crystal structure of related compounds, such as 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl-aminosulfonyl]benzoic acid methyl ester, provide insights into the molecular arrangement and potential reactivity of similar compounds (H. Ming & D. South, 2004). These studies are foundational for understanding the chemical behavior and potential applications of the compound .
Chemical Reactions and Derivatives
- Research into the reactions and derivatives of structurally similar compounds, such as the synthesis of 5,6-dihydro-4H-pyrrolo〔1,2-a〕〔1,4〕benzodiazepines from dimethoxy tetrahydrofurans and anthranilic acid alkyl esters, could offer parallels for the chemical manipulation and application of the compound (R. Schindler et al., 2008).
Potential Applications in Material Science
- The application of related compounds in material science, such as the synthesis of polyvinyl alcohol/acrylic acid hydrogels modified with amine compounds for increased stability and potential medical applications, may suggest similar utility for the compound in enhancing material properties or in biomedical contexts (H. M. Aly & H. L. A. El-Mohdy, 2015).
Potential for Polymer Modification
- The modification of polymers through the incorporation of similar chemical structures to improve properties such as thermal stability or to impart new functionalities indicates possible applications of the compound in the synthesis and enhancement of polymeric materials (Jonathon D. Knight et al., 2019).
Insights into Chemical Stability and Photodegradation
- Studies on the stability and photodegradation mechanisms of conjugated polymers and fullerene blends in plastic solar cells, involving similar molecular components, provide valuable information on the photostability and degradation pathways of related compounds. This knowledge is crucial for the development of durable materials for solar energy applications (H. Neugebauer et al., 2000).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes caused by MFCD12546759.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways
Result of Action
Compounds with similar structures have been reported to have various biological activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of MFCD12546759. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity . More research is needed to understand how these and other environmental factors influence the action of MFCD12546759.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-16-15-19(17(2)24(16)20-10-6-5-7-11-20)14-13-18-9-8-12-21(26-3)22(18)23(25)27-4/h5-15H,1-4H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUUHAHDRWQRFI-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=C(C(=CC=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=C(C(=CC=C3)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133392 | |
| Record name | Methyl 2-[(1E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365542-54-7 | |
| Record name | Methyl 2-[(1E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-6-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365542-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(1E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-6-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5E)-5-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctan-3-one](/img/structure/B3262962.png)

![4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3262980.png)



![2-[2-(1H-Imidazol-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3263009.png)

